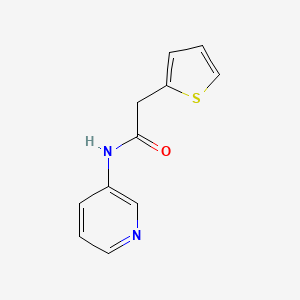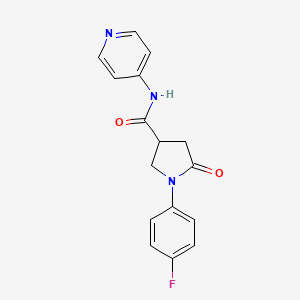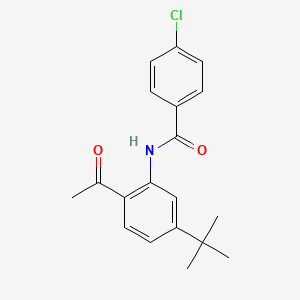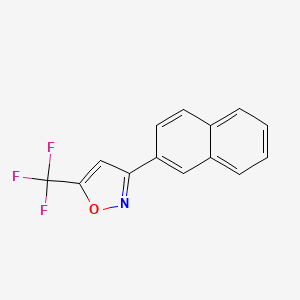![molecular formula C23H24FN3O B5523538 1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide, commonly known as FMPP, is a synthetic compound that belongs to the family of phenethylamines. FMPP has been studied for its potential applications in scientific research due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonists
Research by Chenard et al. (2001) explored the structure-activity relationship (SAR) for AMPA receptor inhibition using quinazolin-4-ones, which share structural similarities with 1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide. Their study found new AMPA receptor antagonists, highlighting the importance of this class of compounds in neuroscience and pharmacology (Chenard et al., 2001).
Peripheral Benzodiazepine Receptors
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives for potential use in visualizing peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). This research underscores the potential of quinoline derivatives in neuroimaging and diagnosing neurological conditions (Matarrese et al., 2001).
Chemosensors for Zn2+ Monitoring
Research by Park et al. (2015) introduced a chemosensor based on a quinoline derivative for detecting Zn2+ in aqueous solutions, demonstrating the utility of quinoline-based compounds in environmental and biological monitoring (Park et al., 2015).
Optical Properties in Biomedical Applications
Park et al. (2015) also reported on the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores with potential applications as fluorescent probes in biomedical fields, again highlighting the versatility of quinoline derivatives (Park et al., 2015).
Antibacterial Activity
Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, discovering compounds with potent antibacterial activities, suggesting the potential of such compounds in antibiotic drug development (Kuramoto et al., 2003).
Antitumor Agents
Chang et al. (2009) synthesized 2-aryl-6,7-methylenedioxyquinolin-4-one analogues as antitumor agents, demonstrating the potential of quinoline derivatives in cancer therapy (Chang et al., 2009).
HMG-CoA Reductase Inhibitors
Sliskovic et al. (1991) evaluated substituted quinoline mevalonolactones as inhibitors of HMG-CoA reductase, relevant for cholesterol biosynthesis and cardiovascular disease treatment (Sliskovic et al., 1991).
Anti-microbial Activity
Faldu et al. (2014) synthesized quinoline-4-yl-1,3,4-oxadiazole-2-thiols and evaluated their anti-microbial efficacy, showcasing the potential of quinoline derivatives in antimicrobial applications (Faldu et al., 2014).
Eigenschaften
IUPAC Name |
1-[[2-(4-fluorophenyl)-6-methylquinolin-3-yl]methyl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-5-10-20-17(12-15)13-18(14-27-11-3-4-21(27)23(28)25-2)22(26-20)16-6-8-19(24)9-7-16/h5-10,12-13,21H,3-4,11,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDYZNPMWXBFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C3=CC=C(C=C3)F)CN4CCCC4C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)


![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)
![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)
